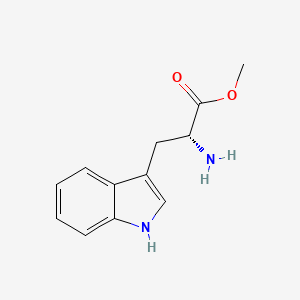

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate

Descripción general

Descripción

®-methyl 2-amino-3-(1H-indol-3-yl)propanoate is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the use of indole as a starting material. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives often involves the use of biocatalytic approaches. These methods utilize microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives through fermentation processes . This approach is advantageous due to its sustainability and the ability to produce complex molecules with high specificity.

Análisis De Reacciones Químicas

Types of Reactions

®-methyl 2-amino-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form compounds like indigo, a natural dye.

Reduction: Reduction reactions can modify the functional groups on the indole ring, leading to different derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole can produce indigo, while substitution reactions can yield a variety of functionalized indole derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Tryptophan Derivatives

(R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate serves as an important intermediate in the synthesis of tryptophan derivatives. These derivatives are crucial for developing various pharmaceuticals and can be used to modify biological activities of compounds related to serotonin pathways .

Neuroscience Research

Research indicates that tryptophan derivatives play a significant role in neurotransmitter synthesis, particularly serotonin. The compound is utilized in studies examining the effects of serotonin on mood regulation and its implications in disorders such as depression and anxiety .

Drug Development

The compound has potential applications in drug development, particularly for creating novel antidepressants and anxiolytics. Its structural similarity to serotonin allows researchers to investigate its effects on serotonin receptors, leading to new therapeutic agents .

Biochemical Assays

In laboratory settings, this compound is employed in biochemical assays to explore enzyme interactions and metabolic pathways involving tryptophan metabolism. This can provide insights into metabolic disorders and enzyme kinetics .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of various tryptophan derivatives, including this compound. The findings suggested that modifications to the tryptophan structure could enhance binding affinity to serotonin receptors, indicating a pathway for developing more effective antidepressants.

Case Study 2: Neurotransmitter Dynamics

Research conducted at a neuroscience lab investigated the role of tryptophan derivatives in regulating serotonin levels in animal models. The study found that administration of this compound significantly increased serotonin levels, suggesting its potential use as a therapeutic agent for serotonin-related disorders.

Mecanismo De Acción

The mechanism of action of ®-methyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, influencing neurological functions . Additionally, they may inhibit enzymes involved in disease pathways, providing therapeutic benefits .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indigo: A natural dye produced from the oxidation of indole.

Uniqueness

®-methyl 2-amino-3-(1H-indol-3-yl)propanoate is unique due to its chiral nature and specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a valuable compound for research and development in multiple fields .

Actividad Biológica

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, a chiral compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol, is an indole derivative noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Overview of Biological Activity

Indole derivatives, including this compound, are recognized for their roles in various biological processes. They exhibit significant pharmacological properties such as anti-inflammatory, anticancer, and neuroprotective effects. The compound's structure allows it to interact with multiple biological targets, influencing various signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The indole ring facilitates π-π stacking interactions, while the amino and ester functional groups enable hydrogen bonding with active sites on target proteins. This interaction can modulate enzyme activity and receptor signaling, leading to various therapeutic effects.

Antiviral Activity

Research has indicated that derivatives of tryptophan, including this compound, possess antiviral properties. A study demonstrated that certain tryptophan derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds showing over 40% inactivation at concentrations of 500 mg/L . This suggests that the compound may have potential applications in antiviral drug development.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Indole derivatives are known to influence neurotransmitter systems, particularly serotonin pathways. Studies have shown that compounds with similar structures can act as agonists or antagonists at serotonin receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Naturally occurring plant hormone | Regulates plant growth; potential anti-cancer properties |

| Tryptophan | Essential amino acid | Precursor to serotonin; influences mood and sleep |

| Serotonin | Neurotransmitter derived from tryptophan | Modulates mood, anxiety, and depression |

| This compound | Chiral indole derivative | Antiviral, neuroprotective, potential anticancer effects |

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22032-65-1 | |

| Record name | D-Tryptophan, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022032651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.